

An In-depth Technical Guide to 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-3-nitrophenol

Cat. No.: B1288456

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of **2,4-Dichloro-3-nitrophenol**. Due to the limited availability of experimental data for this specific isomer, this guide combines established information with predictive analysis and data from closely related compounds to offer a thorough resource for scientific applications.

Molecular Structure and Chemical Properties

2,4-Dichloro-3-nitrophenol is an aromatic organic compound with the chemical formula $C_6H_3Cl_2NO_3$.^{[1][2]} The molecule consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a nitro group at position 3.

The molecular structure dictates its chemical reactivity and physical properties. The electron-withdrawing nature of the chlorine atoms and the nitro group significantly influences the acidity of the phenolic hydroxyl group.

Quantitative Data Summary

The key quantitative data for **2,4-Dichloro-3-nitrophenol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₃	[1][2]
Molecular Weight	208.00 g/mol	[2]
Monoisotopic Mass	206.9489983 Da	[2]
IUPAC Name	2,4-dichloro-3-nitrophenol	[2]
CAS Number	38902-87-3	[2]
Appearance	White crystalline solid	[1]
Melting Point	130-132 °C	[1]
Boiling Point	~360 °C	[1]
Solubility	Slightly soluble in water; Soluble in ether, benzene, methylene chloride	[1]
SMILES	<chem>C1=CC(=C(C(=C1O)Cl)Cl)Cl</chem> INVALID-LINK--[O-])Cl	[2]
InChIKey	GLNRZGZHZYONRE- UHFFFAOYSA-N	[2]
Predicted XlogP	2.7	[2]
Topological Polar Surface Area	66.1 Å ²	[2]

Synthesis of 2,4-Dichloro-3-nitrophenol

While specific, detailed experimental protocols for the synthesis of **2,4-Dichloro-3-nitrophenol** are not extensively published, a representative procedure can be devised based on established organic chemistry principles and published methods for analogous compounds.[1] The following protocol outlines a plausible synthetic route starting from 3-nitrophenol.

Experimental Protocol: Chlorination of 3-Nitrophenol

Objective: To synthesize **2,4-Dichloro-3-nitrophenol** via electrophilic aromatic substitution (chlorination) of 3-nitrophenol.

Materials:

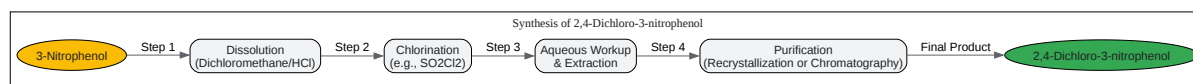
- 3-Nitrophenol
- Concentrated Hydrochloric Acid (HCl)
- Dichloromethane (CH_2Cl_2)
- Nitric Acid (HNO_3) or a suitable chlorinating agent (e.g., sulfuryl chloride, SO_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of 3-nitrophenol in a suitable solvent such as dichloromethane or concentrated hydrochloric acid.^[1]
- Chlorination: Cool the reaction mixture in an ice bath. Slowly add the chlorinating agent (e.g., a solution of chlorine gas in an inert solvent, or dropwise addition of sulfuryl chloride) via a dropping funnel. The reaction is exothermic and should be maintained at a low temperature to control selectivity.

- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice water.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.
- **Washing:** Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **2,4-Dichloro-3-nitrophenol** by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization: The purified product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.



[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **2,4-Dichloro-3-nitrophenol**.

Spectroscopic and Analytical Data

Experimental spectra for **2,4-Dichloro-3-nitrophenol** are not readily available in public databases. Therefore, this section provides predicted spectral data and analysis based on the known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectrum (in CDCl_3 , relative to TMS at 0 ppm):

- The aromatic region will show two signals corresponding to the two protons on the benzene ring.
- The proton at C5 will appear as a doublet, coupled to the proton at C6. Its chemical shift is expected to be around 7.2-7.4 ppm.
- The proton at C6 will also be a doublet, coupled to the proton at C5, with an expected chemical shift in the range of 7.0-7.2 ppm.
- The phenolic -OH proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 5-8 ppm.

Predicted ^{13}C NMR Spectrum (in CDCl_3):

- Six distinct signals are expected for the six carbons of the benzene ring.
- The carbon bearing the hydroxyl group (C1) would be in the range of 150-155 ppm.
- The carbons attached to the chlorine atoms (C2 and C4) are expected around 125-135 ppm.
- The carbon with the nitro group (C3) would be shifted downfield to approximately 140-150 ppm.
- The carbons bearing protons (C5 and C6) would appear in the 115-125 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Dichloro-3-nitrophenol** is expected to show characteristic absorption bands for its functional groups. Data from the isomer 2,4-dichloro-6-nitrophenol supports these predictions.^{[3][4]}

- O-H Stretch: A broad band in the region of 3200-3500 cm^{-1} corresponding to the hydroxyl group.
- Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
- NO₂ Stretch: Two strong absorption bands, an asymmetric stretch around 1520-1560 cm^{-1} and a symmetric stretch around 1340-1380 cm^{-1} .^[3]
- Aromatic C=C Stretch: Several peaks in the 1450-1600 cm^{-1} region.
- C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 1000-1100 cm^{-1} .

Mass Spectrometry (MS)

- Molecular Ion Peak (M^+): The mass spectrum should show a molecular ion peak at $m/z \approx 207$ (for the ³⁵Cl isotopes). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with M+2 and M+4 peaks. The ratio of $M^+ : M+2 : M+4$ should be approximately 9:6:1.
- Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), loss of a chlorine atom (-Cl, 35/37 Da), and potentially the loss of CO (28 Da) from the phenol ring.

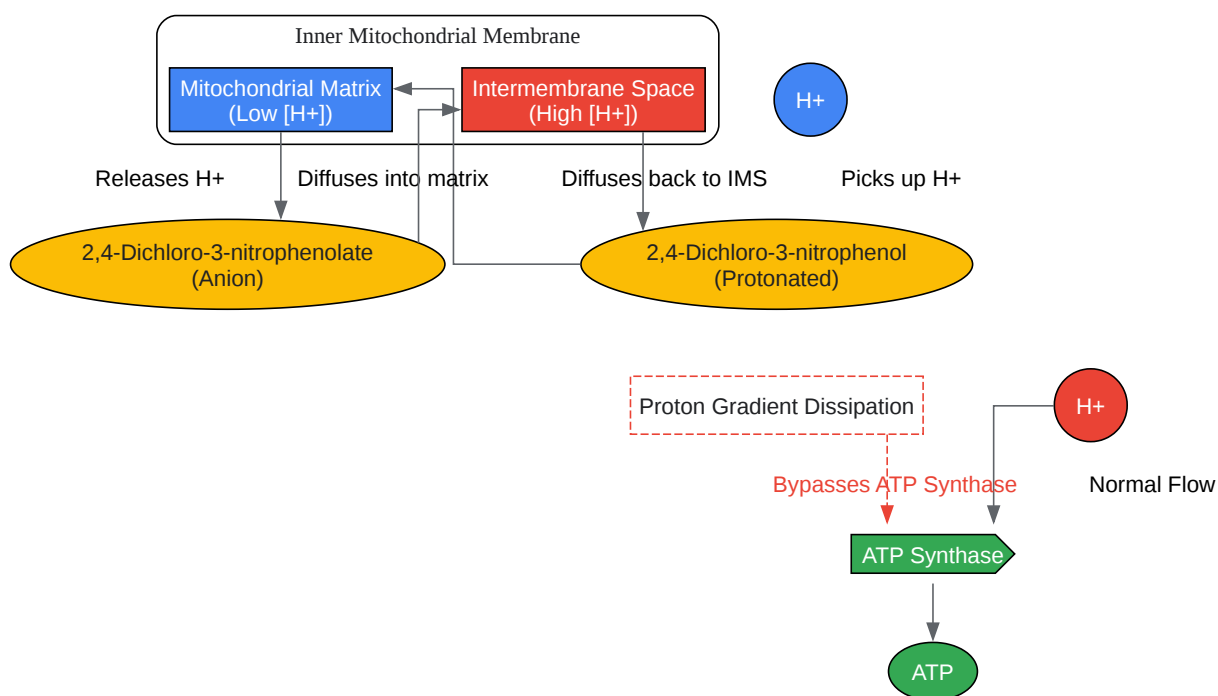
Biological Activity and Potential Mechanism of Action

While **2,4-Dichloro-3-nitrophenol** itself is not extensively studied for its biological activity, its structural similarity to other known bioactive compounds allows for informed hypotheses regarding its potential mechanism of action. It is known to be used as an insecticide, suggesting it has toxic properties to certain organisms.^[1] Many nitrophenols are known to be toxic because they can act as uncouplers of oxidative phosphorylation.

Hypothesized Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Nitrophenols are lipophilic weak acids. They can diffuse across the inner mitochondrial membrane in their protonated form and release a proton into the mitochondrial matrix. The

resulting anion can then diffuse back into the intermembrane space. This process dissipates the proton gradient that is essential for ATP synthesis, effectively "uncoupling" electron transport from ATP production. The energy that would have been used to generate ATP is instead released as heat. This disruption of cellular energy production can lead to cell death.



[Click to download full resolution via product page](#)

Hypothesized mechanism of **2,4-Dichloro-3-nitrophenol** as an uncoupler of oxidative phosphorylation.

Safety and Handling

2,4-Dichloro-3-nitrophenol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic and an irritant.[1]

- GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

Always consult the Safety Data Sheet (SDS) for this compound before handling.

Conclusion

2,4-Dichloro-3-nitrophenol is a halogenated nitrophenol with potential applications in chemical synthesis and as a bioactive compound. While specific experimental data for this isomer is sparse, this guide provides a robust overview of its molecular structure, properties, a plausible synthetic route, and a hypothesized mechanism of action based on its chemical class. This information serves as a valuable starting point for researchers and professionals in drug development and other scientific fields interested in this compound. Further experimental investigation is warranted to fully elucidate its spectroscopic properties and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 2,4-Dichloro-3-nitrophenol | C₆H₃Cl₂NO₃ | CID 20513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dichloro-3-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1288456#2-4-dichloro-3-nitrophenol-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com